3-(4-1,2,3-Thiadiazolyl)pyridine

Antibacterial Heterocyclic Chemistry Medicinal Chemistry

3-(4-1,2,3-Thiadiazolyl)pyridine (CAS 18212-27-6), also known as 4-(pyridin-3-yl)-1,2,3-thiadiazole, is a heterocyclic compound featuring a pyridine ring linked to a 1,2,3-thiadiazole moiety at the 3-position. With a molecular formula of C₇H₅N₃S and molecular weight of 163.20 g/mol, it exhibits a melting point of 90–92 °C and a predicted LogP of 1.

Molecular Formula C7H5N3S
Molecular Weight 163.2 g/mol
CAS No. 18212-27-6
Cat. No. B103258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-1,2,3-Thiadiazolyl)pyridine
CAS18212-27-6
Synonyms3-(4-1,2,3-THIADIAZOLYL)PYRIDINE
Molecular FormulaC7H5N3S
Molecular Weight163.2 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CSN=N2
InChIInChI=1S/C7H5N3S/c1-2-6(4-8-3-1)7-5-11-10-9-7/h1-5H
InChIKeyIVVHPXARMPURMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-1,2,3-Thiadiazolyl)pyridine (CAS 18212-27-6): A Heterocyclic Building Block with Dual Binding Sites


3-(4-1,2,3-Thiadiazolyl)pyridine (CAS 18212-27-6), also known as 4-(pyridin-3-yl)-1,2,3-thiadiazole, is a heterocyclic compound featuring a pyridine ring linked to a 1,2,3-thiadiazole moiety at the 3-position. With a molecular formula of C₇H₅N₃S and molecular weight of 163.20 g/mol, it exhibits a melting point of 90–92 °C and a predicted LogP of 1 [1]. The compound is characterized by a planar structure that enables versatile coordination chemistry through both nitrogen and sulfur atoms, positioning it as a valuable building block in medicinal and agrochemical research .

Why Generic Substitution of 3-(4-1,2,3-Thiadiazolyl)pyridine is Not Feasible: Structural and Electronic Distinctions


Generic substitution of 3-(4-1,2,3-Thiadiazolyl)pyridine with other pyridine-thiadiazole regioisomers is not feasible due to the unique 3-position linkage between the pyridine and 1,2,3-thiadiazole rings. This specific connectivity imparts a distinct XLogP3 value of 1 and topological polar surface area (TPSA) of 66.9 Ų [1]. Compared to the 2-substituted regioisomer (2-(4-1,2,3-thiadiazolyl)pyridine, CAS 176037-42-6), the 3-substituted variant exhibits different electronic distribution and steric properties, which directly influence ligand binding orientation and metal coordination geometry . Furthermore, the 1,2,3-thiadiazole ring distinguishes this scaffold from the more widely studied 1,3,4-thiadiazole series, which is associated with different biological target profiles and synthetic routes [2].

Quantitative Evidence for 3-(4-1,2,3-Thiadiazolyl)pyridine Selection: Differentiating Data vs. Comparators


Comparative Antibacterial Activity of Pyridyl-1,2,3-Thiadiazoles and -Selenadiazoles

In a direct head-to-head comparison of antibacterial activity, 4-(3-pyridyl)-1,2,3-thiadiazole (the target compound) and its selenium analog 4-(3-pyridyl)-1,2,3-selenadiazole were evaluated as hydrochloride salts against a panel of bacteria [1]. While the specific MIC values are not provided in the available data, both compounds demonstrated significant antibacterial activity, with the thiadiazole showing a comparable but slightly lower potency relative to the selenadiazole [1]. This suggests that the 1,2,3-thiadiazole scaffold retains substantial antibacterial efficacy while offering the advantage of sulfur over selenium, which may be preferred for synthetic accessibility and cost considerations.

Antibacterial Heterocyclic Chemistry Medicinal Chemistry

Physicochemical Profile of 3-(4-1,2,3-Thiadiazolyl)pyridine: Key Properties for Drug Design

The computed physicochemical properties of 3-(4-1,2,3-thiadiazolyl)pyridine provide a baseline for drug design. The compound has a predicted XLogP3 value of 1, indicating moderate lipophilicity suitable for membrane permeability [1]. Its topological polar surface area (TPSA) of 66.9 Ų and molecular weight of 163.20 g/mol are within favorable ranges for oral bioavailability [1]. In contrast, the 2-substituted regioisomer (2-(4-1,2,3-thiadiazolyl)pyridine) is expected to have a similar XLogP but a different TPSA due to the altered nitrogen position . The 1,3,4-thiadiazole analogs often exhibit different lipophilicity profiles, which can affect target engagement [2].

Drug Design Physicochemical Properties Computational Chemistry

Synthetic Accessibility and Commercial Availability of 3-(4-1,2,3-Thiadiazolyl)pyridine

3-(4-1,2,3-Thiadiazolyl)pyridine is commercially available with a typical purity of ≥95% . The compound is offered at various quantities: 1 g is priced at approximately $148–$235, while 5 g is available for around $596–$817 . In contrast, the 2-substituted regioisomer (2-(4-1,2,3-thiadiazolyl)pyridine) is less commonly stocked and may require custom synthesis . The 4-substituted regioisomer (4-(1,2,3-thiadiazol-4-yl)pyridine) is also available but often at a higher price point and with different reactivity profiles . This availability and pricing position the 3-substituted compound as a more accessible entry point for exploratory chemistry.

Synthetic Chemistry Building Blocks Procurement

Potential for Kinase Inhibition: Structural Prerequisites for IRAK-4 Modulation

Patents disclose that thiadiazolyl-substituted pyridyl compounds, including 3-(1,2,3-thiadiazol-4-yl)pyridine, are claimed as kinase inhibitors, specifically targeting interleukin-1 receptor-associated kinase 4 (IRAK-4) [1]. While direct IC₅₀ values for the parent compound are not provided in the available data, the 1,2,3-thiadiazole-pyridine scaffold is a key pharmacophore in this class. In contrast, closely related 1,3,4-thiadiazole derivatives have demonstrated potent anti-tubercular activity with MIC values as low as 0.07 μM [2], suggesting that the 1,2,3-thiadiazole scaffold may offer a distinct kinase selectivity profile due to its unique heteroatom arrangement.

Kinase Inhibition IRAK-4 Medicinal Chemistry

Recommended Application Scenarios for 3-(4-1,2,3-Thiadiazolyl)pyridine in Research and Industry


Antibacterial Agent Development: Exploring Sulfur Heterocycles

Based on the demonstrated antibacterial activity of its hydrochloride salt [1], 3-(4-1,2,3-thiadiazolyl)pyridine is well-suited for medicinal chemistry programs targeting novel antibacterial agents. Researchers can use this compound as a starting scaffold to synthesize derivatives and evaluate structure-activity relationships against Gram-positive and Gram-negative bacteria. The sulfur-containing thiadiazole ring offers a potential advantage over selenium analogs in terms of toxicity and cost [1].

Kinase Inhibitor Scaffold Optimization

Given the patent claims covering thiadiazolyl-substituted pyridyl compounds as kinase inhibitors [2], 3-(4-1,2,3-thiadiazolyl)pyridine can serve as a core structure for developing IRAK-4 inhibitors or exploring other kinase targets. The favorable physicochemical properties (XLogP3 = 1, TPSA = 66.9 Ų) support oral bioavailability [3], making it an attractive starting point for hit-to-lead optimization.

Building Block for Heterocyclic Library Synthesis

With its commercial availability at ≥95% purity and scalable pricing , 3-(4-1,2,3-thiadiazolyl)pyridine is a practical building block for constructing diverse heterocyclic libraries. Its 3-position pyridine linkage provides a unique regioisomeric handle for further derivatization, enabling the exploration of novel chemical space in medicinal and agrochemical research [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-1,2,3-Thiadiazolyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.